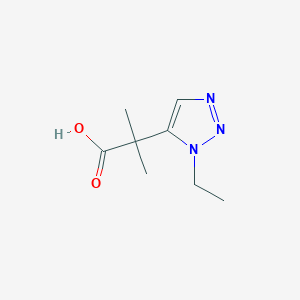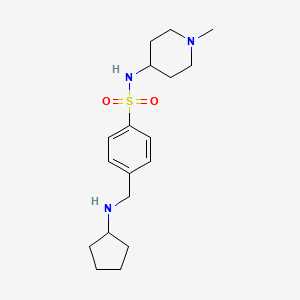![molecular formula C13H24N2O4S B13089960 tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide](/img/structure/B13089960.png)
tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of sulfur and nitrogen atoms within its spirocyclic framework, making it an interesting subject for various chemical and biological studies .
Vorbereitungsmethoden
The synthesis of 1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide typically involves multi-step organic reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylic acid groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other spirocyclic molecules such as 1,4,9-triazaspiro[5.5]undecan-2-one and 3,9-diazaspiro[5.5]undecane derivatives. Compared to these compounds, 1-Thia-4,9-diazaspiro[5.5]undecane-4-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide is unique due to the presence of sulfur in its structure, which can impart different chemical and biological properties .
Eigenschaften
Molekularformel |
C13H24N2O4S |
|---|---|
Molekulargewicht |
304.41 g/mol |
IUPAC-Name |
tert-butyl 1,1-dioxo-1λ6-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-8-9-20(17,18)13(10-15)4-6-14-7-5-13/h14H,4-10H2,1-3H3 |
InChI-Schlüssel |
FEAYSJIFYGMBMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C2(C1)CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089905.png)
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)

![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)



![2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13089945.png)
![7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL](/img/structure/B13089946.png)
